Quazolast

Description

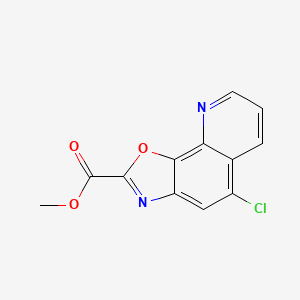

RN & structure given in first source; RN not in Chemline 10/85

Structure

2D Structure

3D Structure

Properties

CAS No. |

86048-40-0 |

|---|---|

Molecular Formula |

C12H7ClN2O3 |

Molecular Weight |

262.65 g/mol |

IUPAC Name |

methyl 5-chloro-[1,3]oxazolo[4,5-h]quinoline-2-carboxylate |

InChI |

InChI=1S/C12H7ClN2O3/c1-17-12(16)11-15-8-5-7(13)6-3-2-4-14-9(6)10(8)18-11/h2-5H,1H3 |

InChI Key |

ZCRBUWNCWCWRGL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC2=CC(=C3C=CC=NC3=C2O1)Cl |

Appearance |

Solid powder |

Other CAS No. |

86048-40-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5-chloro-1,3-oxazolo(4,5-h)quinoline-2-carboxylic acid methyl ester 5-COQCAM quazolast |

Origin of Product |

United States |

Foundational & Exploratory

Quazolast's Mechanism of Action in Mast Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quazolast is a potent mast cell stabilizing agent with demonstrated efficacy in inhibiting the release of inflammatory mediators. While its precise molecular mechanism of action is not fully elucidated, current evidence suggests a multifactorial process primarily revolving around the modulation of intracellular signaling pathways that govern mast cell degranulation. This technical guide provides a comprehensive overview of the known and hypothesized mechanisms of this compound in mast cells, supported by available quantitative data, detailed experimental protocols for further investigation, and visualizations of the core signaling cascades. The central hypothesis posits that this compound exerts its stabilizing effect through the inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent downstream effects on calcium mobilization and granule exocytosis.

Introduction to Mast Cell Activation

Mast cells are critical effector cells in allergic and inflammatory responses.[1] Upon activation by various stimuli, most notably the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI), mast cells undergo degranulation, a process that releases a plethora of pre-formed and newly synthesized inflammatory mediators, including histamine, proteases, prostaglandins, and leukotrienes.[1][2][3] This release is orchestrated by a complex signaling cascade initiated at the cell surface, leading to the activation of protein tyrosine kinases, phosphorylation of adaptor proteins, and the generation of second messengers. Two critical intracellular events in this cascade are the elevation of intracellular calcium concentrations ([Ca²⁺]i) and the modulation of cyclic nucleotide levels.[1] Mast cell stabilizers, such as this compound, are therapeutic agents designed to interrupt these signaling pathways and prevent or reduce the release of inflammatory mediators.

Hypothesized Mechanism of Action of this compound

The primary hypothesized mechanism of action for this compound in mast cells is the inhibition of phosphodiesterase (PDE) enzymes. PDEs are responsible for the degradation of cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, this compound is thought to increase the intracellular concentration of cAMP.

Elevated cAMP levels are generally associated with the inhibition of mast cell degranulation. cAMP activates Protein Kinase A (PKA), which in turn is believed to phosphorylate key proteins involved in the degranulation process, leading to their inactivation. This can interfere with the mobilization of intracellular calcium and the subsequent fusion of granular membranes with the plasma membrane, thereby preventing the release of inflammatory mediators.

A secondary, though less substantiated, hypothesis is that this compound may directly or indirectly modulate intracellular calcium mobilization, a critical step for mast cell degranulation. However, direct experimental evidence for this compound's effect on calcium signaling is currently lacking.

Quantitative Data on the Inhibitory Effects of this compound

The following tables summarize the available quantitative data on the inhibitory effects of this compound (referred to as Quinotolast Sodium in some literature) on mediator release from mast cells.

| Mediator | Cell Type | IC50 Value |

| Peptide Leukotrienes (pLTs) | Mouse Cultured Mast Cells | 0.72 µg/mL |

| Mediator | Inhibitor (Concentration) | % Inhibition of Release | Cell Type |

| Prostaglandin D2 (PGD2) | This compound (100 µg/mL) | 100% | Human Lung Mast Cells |

| Leukotriene C4 (LTC4) | This compound (100 µg/mL) | 54% | Human Lung Mast Cells |

| Prostaglandin D2 (PGD2) | Sodium Cromoglycate (1 mM) | 33% | Human Lung Mast Cells |

| Leukotriene C4 (LTC4) | Sodium Cromoglycate (1 mM) | 100% | Human Lung Mast Cells |

Note: The differing inhibitory profiles of this compound and Sodium Cromoglycate on PGD2 and LTC4 release suggest they may operate through distinct molecular mechanisms.

Detailed Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed protocols for key experiments are provided below.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

Materials:

-

Mast cell line (e.g., RBL-2H3) or primary mast cells

-

Cell culture medium

-

Tyrode's buffer (or similar physiological buffer)

-

Antigen (for IgE-sensitized cells) or other secretagogue (e.g., compound 48/80)

-

This compound

-

Triton X-100 (for cell lysis and determination of total β-hexosaminidase)

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

-

Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)

-

96-well microplate

-

Microplate reader (405 nm)

Procedure:

-

Cell Culture and Sensitization: Culture mast cells to the desired density. For IgE-mediated degranulation, sensitize the cells with an appropriate concentration of IgE overnight.

-

Cell Preparation: Wash the cells with Tyrode's buffer and resuspend to the desired concentration.

-

Pre-incubation with this compound: Aliquot the cell suspension into a 96-well plate. Add various concentrations of this compound (or vehicle control) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Induce degranulation by adding the antigen or other secretagogue to the wells. Incubate for the optimal time for degranulation (e.g., 30-60 minutes) at 37°C.

-

Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.

-

Total Enzyme Measurement: To determine the total cellular β-hexosaminidase, lyse the cells in a separate set of wells with Triton X-100.

-

Enzymatic Reaction: Add the supernatant and lysate samples to a new 96-well plate. Add the pNAG substrate to each well and incubate at 37°C.

-

Stopping the Reaction and Measurement: Stop the reaction with the stop solution. Measure the absorbance at 405 nm using a microplate reader.

-

Calculation of Percent Release: % Release = [(Absorbance of sample - Absorbance of blank) / (Absorbance of total lysate - Absorbance of blank)] x 100

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration using a fluorescent calcium indicator.

Materials:

-

Mast cells

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium)

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

This compound

-

Stimulating agent (e.g., antigen, ionomycin)

-

Fluorometer or fluorescence microscope with ratiometric imaging capabilities

Procedure:

-

Cell Loading: Incubate the mast cells with the calcium indicator dye (e.g., Fura-2 AM) and Pluronic F-127 in the physiological buffer in the dark for an appropriate time (e.g., 30-60 minutes) at 37°C.

-

Washing: Wash the cells to remove excess dye.

-

Pre-incubation with this compound: Resuspend the cells in the buffer and pre-incubate with various concentrations of this compound or vehicle control.

-

Measurement of Baseline Fluorescence: Place the cells in the fluorometer or on the microscope stage and measure the baseline fluorescence. For Fura-2, this involves measuring emission at 510 nm with excitation at 340 nm and 380 nm.

-

Stimulation and Data Acquisition: Add the stimulating agent and continuously record the fluorescence signal over time.

-

Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) to determine the relative changes in intracellular calcium concentration.

Future Directions

To fully elucidate the mechanism of action of this compound, future research should focus on:

-

Phosphodiesterase Isoenzyme Profiling: Determining the inhibitory activity (IC50 values) of this compound against a panel of PDE isoenzymes (PDE1-11) to identify its specific targets.

-

Direct Measurement of cAMP Levels: Quantifying the intracellular cAMP concentration in mast cells following treatment with this compound, both at baseline and after stimulation.

-

Elucidation of Downstream Signaling: Investigating the effect of this compound on the phosphorylation status of PKA substrates and other key signaling proteins in the mast cell activation cascade.

-

Direct Assessment of Calcium Mobilization: Performing detailed studies on the effect of this compound on both the release of calcium from intracellular stores and the influx of extracellular calcium.

Conclusion

This compound is a promising mast cell stabilizer that effectively inhibits the release of inflammatory mediators. While the precise molecular details of its action are still under investigation, the leading hypothesis points towards the inhibition of phosphodiesterases and a subsequent increase in intracellular cAMP. The quantitative data on its inhibitory effects on mediator release, combined with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers to further unravel the complete mechanism of action of this compound and to explore its full therapeutic potential in the management of allergic and inflammatory diseases.

References

Quazolast as a potent mediator release inhibitor

An In-Depth Technical Guide to Quazolast: A Potent Mediator Release Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent orally active inhibitor of mediator release from mast cells.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and preclinical pharmacology. Detailed experimental protocols for key in vitro and in vivo studies are presented, along with a summary of its efficacy data. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anti-allergic and anti-inflammatory therapies.

Chemical and Physical Properties

This compound, with the chemical name methyl 5-chloro-[1][2]oxazolo[4,5-h]quinoline-2-carboxylate, is an organochlorine compound belonging to the quinoline class.[3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₇ClN₂O₃ | [3] |

| Molecular Weight | 262.65 g/mol | |

| IUPAC Name | methyl 5-chloro-oxazolo[4,5-h]quinoline-2-carboxylate | |

| CAS Number | 86048-40-0 | |

| Synonyms | RHC 3988, this compound (USAN/INN) | |

| Appearance | Solid (presumed) | |

| Solubility | Data not available |

Mechanism of Action

This compound functions as a mast cell stabilizer, effectively inhibiting the release of histamine and other inflammatory mediators. Its mechanism of action is believed to involve the modulation of cell membrane stability.

Signaling Pathway of Mast Cell Degranulation and Inhibition by this compound

The following diagram illustrates the signaling cascade leading to mast cell degranulation upon allergen exposure and the proposed point of intervention for this compound.

Caption: Proposed mechanism of this compound in inhibiting mast cell degranulation.

Preclinical Pharmacology

This compound has demonstrated significant potency as a mediator release inhibitor in both in vitro and in vivo preclinical models.

In Vitro Efficacy

This compound was shown to be a potent inhibitor of antigen-induced histamine release from rat peritoneal mast cells (RMC).

| Assay | Species | Metric | Value |

| Antigen-induced Histamine Release | Rat | IC₅₀ | 0.3 µM |

In Vivo Efficacy

In a rat model of passive cutaneous anaphylaxis (PCA), this compound demonstrated potent, orally active inhibition of the allergic reaction.

| Model | Species | Route | Metric | Value |

| Passive Cutaneous Anaphylaxis | Rat | Intraperitoneal | ED₅₀ | 0.1 mg/kg |

| Passive Cutaneous Anaphylaxis | Rat | Oral | ED₅₀ | 0.5 mg/kg |

Experimental Protocols

In Vitro: Antigen-Induced Histamine Release from Rat Peritoneal Mast Cells

This protocol outlines the general procedure for evaluating the inhibitory effect of this compound on antigen-induced histamine release from isolated rat mast cells.

1. Isolation of Rat Peritoneal Mast Cells:

-

Peritoneal cells are harvested from male Sprague-Dawley rats by peritoneal lavage with a suitable buffer (e.g., Hanks' Balanced Salt Solution).

-

Mast cells are purified from the peritoneal cell suspension by density gradient centrifugation.

2. Antigen Sensitization and Challenge:

-

Purified mast cells are passively sensitized by incubation with a specific antiserum (e.g., anti-ovalbumin IgE).

-

After washing to remove unbound antibody, the sensitized cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Histamine release is initiated by challenging the cells with the specific antigen (e.g., ovalbumin).

3. Measurement of Histamine Release:

-

The reaction is stopped by centrifugation, and the histamine content in the supernatant is measured.

-

Histamine levels can be quantified using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC) with fluorometric detection.

4. Data Analysis:

-

The percentage inhibition of histamine release at each this compound concentration is calculated relative to the vehicle control.

-

The IC₅₀ value, the concentration of this compound that causes 50% inhibition of histamine release, is determined by non-linear regression analysis.

References

- 1. Inhibition of mast cell disruption and histamine release in rat anaphylaxis in vitro. Comparison with compound 48/80 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo release of histamine by contrast media in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The histamine release process and concomitant structural changes in rat peritoneal mast cells. In vitro study on effects of compound 48/80 and the dependence of the process on cell preparation, temperature and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Quazolast: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quazolast, identified by its IUPAC name methyl 5-chloro-[1][2]oxazolo[4,5-h]quinoline-2-carboxylate, is a small molecule of interest in pharmaceutical research, primarily recognized for its activity as a mast cell stabilizer. This technical guide provides a comprehensive overview of the chemical properties and a detailed examination of a plausible synthetic route for this compound. The information is curated to support researchers and professionals in the field of drug development. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical Properties of this compound

This compound is a heterocyclic compound with a molecular structure featuring a quinoline core fused with an oxazole ring. Its chemical and physical properties are fundamental to its behavior in biological systems and its formulation as a potential therapeutic agent.

Structural and General Properties

A summary of the key chemical identifiers and properties of this compound is provided in Table 1.

| Property | Value | Source |

| IUPAC Name | methyl 5-chloro-[1][2]oxazolo[4,5-h]quinoline-2-carboxylate | N/A |

| Chemical Formula | C₁₂H₇ClN₂O₃ | N/A |

| Molecular Weight | 262.65 g/mol | N/A |

| CAS Number | 86048-40-0 | N/A |

| Synonyms | RHC 3988, Quazolastum | N/A |

Physicochemical Properties

| Property | Value (Experimental) | Value (Computed) | Source |

| Melting Point | Not Available | Not Available | |

| Boiling Point | Not Available | Not Available | |

| Aqueous Solubility | Not Available | Not Available | |

| pKa | Not Available | Not Available | |

| LogP | Not Available | 2.8 |

Synthesis of this compound

The synthesis of this compound involves a multi-step process, likely starting from a substituted quinoline precursor. While a specific, detailed experimental protocol for the synthesis of this compound (RHC 3988) is not publicly available, a plausible synthetic route can be conceptualized based on established organic chemistry principles for the formation of similar heterocyclic systems. The proposed pathway is outlined below.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis suggests that the oxazolo[4,5-h]quinoline core can be constructed from a suitably functionalized amino-hydroxyquinoline derivative.

Conceptual Synthetic Pathway

The following diagram illustrates a potential synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical, yet plausible, experimental protocols for the key steps in the synthesis of this compound. These are intended for illustrative purposes and would require optimization.

Step 1: Synthesis of 5-chloro-8-hydroxy-7-nitroquinoline

-

To a stirred solution of 5-chloro-8-hydroxyquinoline in concentrated sulfuric acid, cooled to 0°C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield the crude product.

Step 2: Synthesis of 7-amino-5-chloro-8-hydroxyquinoline

-

A mixture of 5-chloro-8-hydroxy-7-nitroquinoline and a reducing agent (e.g., iron powder in the presence of hydrochloric acid or catalytic hydrogenation with palladium on carbon) in a suitable solvent (e.g., ethanol) is heated under reflux for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization.

Step 3: Synthesis of this compound (methyl 5-chloro-[1]oxazolo[4,5-h]quinoline-2-carboxylate)

-

To a solution of 7-amino-5-chloro-8-hydroxyquinoline in an anhydrous aprotic solvent (e.g., tetrahydrofuran), oxalyl chloride is added dropwise at 0°C.

-

The reaction mixture is stirred at room temperature until the formation of the intermediate oxazole-2-carbonyl chloride is complete.

-

Anhydrous methanol is then added to the reaction mixture, and stirring is continued to facilitate the esterification.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.

Mechanism of Action and Signaling Pathway

This compound is known to act as a mast cell stabilizer. Mast cell degranulation is a critical event in the allergic inflammatory response, releasing histamine and other mediators. This compound is thought to inhibit this process.

Key Experimental Protocols

Mast Cell Stabilization Assay (In Vitro)

This assay is crucial for evaluating the efficacy of this compound in preventing mast cell degranulation.

Objective: To determine the in vitro inhibitory effect of this compound on antigen-induced histamine release from mast cells.

Materials:

-

Rat peritoneal mast cells (or a suitable mast cell line, e.g., RBL-2H3)

-

Antigen (e.g., ovalbumin)

-

Anti-ovalbumin IgE

-

This compound solutions at various concentrations

-

Tyrode's buffer

-

Reagents for histamine quantification (e.g., o-phthalaldehyde)

Protocol Workflow:

Detailed Steps:

-

Cell Preparation: Isolate rat peritoneal mast cells or culture a suitable mast cell line.

-

Sensitization: Sensitize the mast cells by incubating them with an optimal concentration of anti-ovalbumin IgE.

-

Incubation with Test Compound: Wash the sensitized cells and resuspend them in Tyrode's buffer. Incubate the cells with various concentrations of this compound (or vehicle control) for a predetermined time at 37°C.

-

Antigen Challenge: Initiate degranulation by adding an optimal concentration of the antigen (ovalbumin).

-

Reaction Termination: After a short incubation period, stop the reaction by placing the samples on ice.

-

Sample Processing: Centrifuge the samples to pellet the cells.

-

Histamine Measurement: Collect the supernatant and determine the histamine concentration using a suitable method, such as fluorometric assay with o-phthalaldehyde.

-

Data Analysis: Calculate the percentage inhibition of histamine release for each concentration of this compound compared to the control.

Conclusion

This technical guide provides a foundational understanding of the chemical properties and a plausible synthetic approach for this compound. The presented information, including the structured data and visual workflows, is intended to be a valuable resource for researchers engaged in the discovery and development of novel mast cell stabilizers and anti-allergic agents. Further experimental validation is required to confirm the proposed synthesis and to fully elucidate the physicochemical characteristics of this compound.

References

Quazolast: A Technical Guide to its Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quazolast is an investigational compound with demonstrated anti-inflammatory properties primarily attributed to its function as a mast cell stabilizer. By inhibiting the degranulation of mast cells, this compound effectively prevents the release of a cascade of pro-inflammatory mediators, including histamine and leukotrienes. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory mechanism, supported by available preclinical data. It details the experimental protocols used to evaluate its efficacy, presents quantitative findings in a structured format, and visualizes key pathways and experimental workflows. This document serves as a foundational resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.

Core Mechanism of Action: Mast Cell Stabilization

The principal anti-inflammatory effect of this compound stems from its ability to stabilize mast cells. Mast cells are critical immune cells that, upon activation, release a variety of potent inflammatory mediators. This compound intervenes in this process, preventing the release of these substances and thereby mitigating the inflammatory response.

Signaling Pathway of Mast Cell Degranulation and this compound Inhibition

The precise molecular targets of this compound in the mast cell degranulation pathway have not been fully elucidated. However, the generally accepted mechanism for mast cell stabilizers involves the modulation of intracellular signaling cascades that are initiated by allergen-IgE cross-linking on the mast cell surface. This leads to an influx of calcium ions, a critical step for the fusion of granular membranes with the cell membrane and the subsequent release of inflammatory mediators. This compound is hypothesized to interfere with this signaling cascade, potentially by inhibiting calcium influx or downstream signaling events, ultimately leading to the stabilization of the mast cell.

Caption: Hypothesized signaling pathway of mast cell degranulation and inhibition by this compound.

Preclinical Evidence: Gastroprotective and Ulcer Healing Effects

A key preclinical study investigated the gastroprotective and ulcer healing capabilities of this compound in rat models. This study provides the most detailed experimental evidence of its anti-inflammatory action to date.

Experimental Protocol: Evaluation of Gastroprotective and Ulcer Healing Profile

The following protocol was employed to assess the efficacy of this compound in various models of gastric damage and ulceration in rats.

Experimental Workflow:

Caption: Experimental workflow for assessing the gastroprotective and ulcer healing effects of this compound.

Methodology Details:

-

Animal Models: Male Sprague-Dawley rats were used for all experiments.

-

Gastroprotective Studies:

-

Acid-Independent Damage: Gastric damage was induced by oral administration of absolute ethanol or 0.6N HCl.

-

Acid-Dependent Damage: Gastric damage was induced by oral administration of aspirin or indomethacin.

-

Treatment: this compound and the H2 receptor antagonist, ranitidine, were administered orally at various doses prior to the induction of gastric damage.

-

-

Ulcer Healing Study:

-

Ulcer Induction: Gastric ulcers were induced by the serosal application of acetic acid.

-

Treatment: this compound and ranitidine were administered orally for 14 consecutive days, starting on the day after ulcer induction.

-

-

Assessment:

-

Gastroprotective Effects: The area of gastric mucosal lesions was measured.

-

Ulcer Healing Effects: The ulcerated area was measured on day 15 post-ulcer induction.

-

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study, comparing the effects of this compound and ranitidine.

Table 1: Gastroprotective Effects of this compound and Ranitidine

| Inducing Agent | Treatment | Dose (mg/kg, p.o.) | % Inhibition of Gastric Damage |

| Ethanol | This compound | 10 | 45 |

| 30 | 78 | ||

| Ranitidine | 100 | 12 (NS) | |

| HCl | This compound | 10 | 52 |

| 30 | 85 | ||

| Ranitidine | 100 | 8 (NS) | |

| Aspirin | This compound | 30 | 20 (NS) |

| Ranitidine | 100 | 95 | |

| Indomethacin | This compound | 30 | 15 (NS) |

| Ranitidine | 100 | 92 |

NS: Not Significant

Table 2: Ulcer Healing Effects of this compound and Ranitidine on Acetic Acid-Induced Gastric Ulcers

| Treatment | Dose (mg/kg, p.o.) | Ulcer Area (mm²) on Day 15 | % Healing |

| Vehicle Control | - | 55.4 ± 4.8 | - |

| This compound | 30 | 22.1 ± 3.5* | 60.1 |

| Ranitidine | 100 | 48.2 ± 5.1 (NS) | 13.0 |

*p < 0.05 compared to Vehicle Control; NS: Not Significant

The results indicate that this compound was effective in protecting the gastric mucosa from acid-independent damaging agents and significantly promoted the healing of chronic gastric ulcers.[1] In contrast, ranitidine was only effective against acid-dependent damage and did not promote ulcer healing in this model.[1]

Discussion and Future Directions

The available data strongly support the anti-inflammatory potential of this compound, primarily through its action as a mast cell stabilizer.[1] The preclinical study on gastric protection and ulcer healing highlights its efficacy in a model where mast cell-mediated inflammation plays a significant role.

However, a comprehensive understanding of this compound's anti-inflammatory profile requires further investigation. To this end, the following areas are proposed for future research:

-

Elucidation of Molecular Mechanism: Detailed studies are needed to identify the specific molecular targets of this compound within the mast cell signaling cascade. Investigating its effects on intracellular calcium levels, protein kinase C activation, and other downstream signaling molecules would provide a more complete picture of its mechanism of action.

-

Cytokine and Chemokine Profiling: A broad analysis of the effect of this compound on the production and release of a wide range of pro-inflammatory and anti-inflammatory cytokines and chemokines from various immune cells (e.g., mast cells, macrophages, lymphocytes) is warranted. This would provide a more detailed understanding of its immunomodulatory effects.

-

In Vivo Models of Allergic Inflammation: Evaluating the efficacy of this compound in established animal models of allergic inflammation, such as allergic asthma, atopic dermatitis, and allergic rhinitis, would be crucial to determine its therapeutic potential in these conditions.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human inflammatory diseases.

Conclusion

This compound is a promising anti-inflammatory agent with a clear mechanism of action as a mast cell stabilizer. Preclinical evidence demonstrates its efficacy in mitigating inflammation and promoting tissue repair in a gastric ulcer model. While the current data is encouraging, further in-depth studies are required to fully characterize its pharmacological profile and to explore its therapeutic potential across a broader spectrum of inflammatory disorders. This technical guide provides a solid foundation for guiding future research and development efforts for this compound.

References

Quazolast: A Technical Deep-Dive into its Potential for Allergic Rhinitis and Asthma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quazolast is a potent mast cell stabilizer that has demonstrated significant potential in preclinical models relevant to allergic inflammation. With a mechanism of action centered on the inhibition of mast cell degranulation, this compound effectively attenuates the release of histamine and other key mediators that drive the pathophysiology of allergic rhinitis and asthma. This technical guide provides a comprehensive overview of the existing data on this compound, detailing its efficacy in various experimental models, outlining the protocols used for its evaluation, and visualizing the proposed signaling pathways and experimental workflows. The available evidence suggests that this compound warrants further investigation as a promising therapeutic candidate for the management of allergic airway diseases.

Introduction

Allergic rhinitis and asthma are chronic inflammatory diseases of the airways, characterized by an IgE-mediated hypersensitivity response to environmental allergens. Mast cells are pivotal players in the initiation and propagation of the allergic cascade. Upon allergen cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) on their surface, mast cells undergo degranulation, releasing a torrent of pre-formed and newly synthesized inflammatory mediators. These include histamine, leukotrienes, prostaglandins, and various cytokines, which collectively induce vasodilation, increased vascular permeability, smooth muscle contraction, and the recruitment of other inflammatory cells like eosinophils, leading to the clinical manifestations of allergic rhinitis and asthma.

This compound has emerged as a promising small molecule inhibitor of mast cell activation. This document synthesizes the available preclinical and limited clinical data to provide a detailed technical resource for researchers and drug developers interested in the therapeutic potential of this compound for allergic airway diseases.

Mechanism of Action and Preclinical Pharmacology

This compound is classified as a mast cell stabilizer, exerting its primary pharmacological effect by inhibiting the degranulation of mast cells.

In Vitro Mast Cell Stabilization

This compound has been shown to be a potent inhibitor of antigen-induced histamine release from rat peritoneal mast cells (RMC). In this in vitro assay, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 0.3 µM. This potency is notably greater than that of disodium cromoglycate (DSCG), a classic mast cell stabilizer, against which this compound was found to be approximately 10 times more potent in this assay[1].

In Vivo Inhibition of Passive Cutaneous Anaphylaxis (PCA)

The in vivo efficacy of this compound as a mast cell stabilizer has been confirmed in the rat passive cutaneous anaphylaxis (PCA) model. The PCA reaction is an IgE-mediated inflammatory response in the skin that serves as a reliable surrogate for mast cell degranulation in vivo. This compound demonstrated significant dose-dependent inhibition of the PCA reaction with a half-maximal effective dose (ED50) of 0.1 mg/kg when administered intraperitoneally and 0.5 mg/kg when administered orally[1]. In this model, this compound was approximately 60 times more potent than DSCG when administered intraperitoneally[1].

Quantitative Data Summary

The following table summarizes the key preclinical efficacy data for this compound in mast cell stabilization assays.

| Assay | Model System | Parameter | This compound | Comparator (DSCG) | Reference |

| Antigen-Induced Histamine Release | Rat Peritoneal Mast Cells | IC50 | 0.3 µM | ~3 µM (10x less potent) | [1] |

| Passive Cutaneous Anaphylaxis (PCA) | Rat | ED50 (i.p.) | 0.1 mg/kg | ~6 mg/kg (60x less potent) | [1] |

| Passive Cutaneous Anaphylaxis (PCA) | Rat | ED50 (p.o.) | 0.5 mg/kg | Not reported |

Potential Applications in Allergic Rhinitis and Asthma Models

Based on its mechanism of action, this compound is expected to be effective in animal models that are dependent on mast cell degranulation and the subsequent release of inflammatory mediators.

Allergic Rhinitis Models

In a typical ovalbumin-induced allergic rhinitis model in mice or guinea pigs, this compound would be expected to reduce key symptoms such as sneezing, nasal rubbing, and rhinorrhea. Furthermore, it should attenuate the infiltration of inflammatory cells, particularly eosinophils, into the nasal mucosa and reduce the levels of Th2 cytokines in nasal lavage fluid.

Asthma Models

In preclinical models of asthma, such as the ovalbumin-induced airway inflammation model in guinea pigs, this compound is hypothesized to inhibit both the early and late asthmatic responses. This would manifest as a reduction in bronchoconstriction and airway hyperresponsiveness following allergen challenge. Additionally, this compound would likely decrease the influx of inflammatory cells, such as eosinophils and neutrophils, into the bronchoalveolar lavage (BAL) fluid and lung tissue, and lower the levels of pro-inflammatory cytokines.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound's potential in allergic rhinitis and asthma models.

In Vitro: Rat Peritoneal Mast Cell (RMC) Histamine Release Assay

Objective: To determine the in vitro potency of this compound in inhibiting antigen-induced histamine release from mast cells.

Protocol:

-

Mast Cell Isolation: Peritoneal mast cells are isolated from male Wistar rats by peritoneal lavage with a suitable buffer (e.g., Tyrode's buffer). The cell suspension is then enriched for mast cells using a density gradient centrifugation method (e.g., with Percoll).

-

Sensitization: The isolated mast cells are passively sensitized by incubation with a high-titer anti-ovalbumin IgE serum for a defined period (e.g., 2 hours at 37°C).

-

Drug Incubation: Sensitized mast cells are washed and pre-incubated with various concentrations of this compound or a vehicle control for a short period (e.g., 15 minutes at 37°C).

-

Antigen Challenge: Histamine release is triggered by challenging the cells with an optimal concentration of the antigen (e.g., ovalbumin).

-

Histamine Quantification: The reaction is stopped by centrifugation at a low temperature. The histamine content in the supernatant is measured using a sensitive method such as a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of histamine release inhibition is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.

In Vivo: Rat Passive Cutaneous Anaphylaxis (PCA) Model

Objective: To evaluate the in vivo efficacy of this compound in inhibiting IgE-mediated mast cell degranulation in the skin.

Protocol:

-

Sensitization: Rats are passively sensitized by intradermal injection of a specific IgE antibody (e.g., anti-dinitrophenyl IgE) into the dorsal skin.

-

Drug Administration: After a suitable sensitization period (e.g., 24-48 hours), different doses of this compound or a vehicle control are administered via the desired route (e.g., intraperitoneally or orally).

-

Antigen Challenge and Dye Extravasation: A solution containing the specific antigen (e.g., dinitrophenyl-human serum albumin) and a dye (e.g., Evans blue) is injected intravenously. The antigen cross-links the IgE on dermal mast cells, leading to degranulation and increased vascular permeability, which results in the extravasation of the dye into the skin at the sensitization site.

-

Quantification of Reaction: After a defined period (e.g., 30 minutes), the animals are euthanized, and the area of blueing on the skin is measured. Alternatively, the dye can be extracted from the skin tissue and quantified spectrophotometrically.

-

Data Analysis: The dose-dependent inhibition of the PCA reaction is calculated, and the ED50 value is determined.

Signaling Pathways and Visualizations

The precise molecular mechanism of action of this compound is not fully elucidated, but as a mast cell stabilizer, it is proposed to interfere with the intracellular signaling cascade that follows FcεRI cross-linking and leads to degranulation.

Proposed Signaling Pathway of Mast Cell Activation and Inhibition by this compound

The following diagram illustrates the key signaling events in IgE-mediated mast cell activation and the putative point of intervention for this compound.

Caption: Proposed mechanism of this compound in mast cell degranulation.

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram outlines a typical workflow for the preclinical assessment of a mast cell stabilizer like this compound for allergic airway diseases.

Caption: Preclinical evaluation workflow for this compound.

Conclusion and Future Directions

This compound has demonstrated potent mast cell stabilizing properties in both in vitro and in vivo preclinical models. Its superior potency compared to established drugs like disodium cromoglycate, coupled with its oral activity, makes it an attractive candidate for the treatment of allergic rhinitis and asthma.

While the foundational data are promising, further research is required to fully elucidate the therapeutic potential of this compound. Key future directions include:

-

Comprehensive evaluation in validated animal models of allergic rhinitis and asthma: Studies are needed to assess the efficacy of this compound on a broader range of disease-relevant endpoints, including late-phase responses, airway remodeling, and detailed cellular and cytokine profiles in the airways.

-

Elucidation of the precise molecular mechanism of action: Further investigation into the specific intracellular targets of this compound within the mast cell signaling cascade will provide a more complete understanding of its pharmacological profile.

-

Publication of clinical trial data: The dissemination of results from the clinical study on nasal challenge with ragweed antigen is crucial for validating the preclinical findings in a human setting and guiding further clinical development.

References

Understanding the pharmacokinetics and oral bioavailability of Quazolast

An In-depth Technical Guide on the Pharmacokinetics and Oral Bioavailability of Quazolast and Comparator Mast Cell Stabilizers

Disclaimer: Despite a comprehensive search, specific pharmacokinetic and oral bioavailability data for the experimental drug this compound (also known as RHC 3988) is not publicly available in the scientific literature. Therefore, this guide provides a detailed overview of the typical pharmacokinetic properties and assessment methodologies for preclinical mast cell stabilizers, using data from comparator compounds to illustrate key concepts.

Introduction to this compound and Mast Cell Stabilizers

This compound is identified as a potent, orally active mast cell stabilizer. Its chemical name is 5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl ester. Mast cell stabilizers are a class of drugs that inhibit the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators. These agents are investigated for the treatment of allergic and inflammatory conditions. The preclinical development of such compounds heavily relies on understanding their pharmacokinetic (PK) and pharmacodynamic (PD) profiles to establish a potential therapeutic window and dosing regimen.

While specific data for this compound is unavailable, this guide will utilize information on other mast cell stabilizers to provide a framework for understanding the key parameters and experimental protocols relevant to this class of drugs.

Pharmacokinetics of Mast Cell Stabilizers

The pharmacokinetic profile of a drug encompasses its absorption, distribution, metabolism, and excretion (ADME). For orally administered drugs like this compound, oral bioavailability is a critical parameter.

Absorption

Oral absorption of mast cell stabilizers can be variable and is influenced by their physicochemical properties, such as solubility and permeability. Many mast cell stabilizers, including the benchmark drug disodium cromoglycate, exhibit poor oral absorption.

Distribution

Following absorption, a drug distributes into various tissues. The extent of distribution is determined by factors such as plasma protein binding and tissue permeability.

Metabolism

Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds for easier excretion. The metabolic pathways can significantly influence a drug's half-life and potential for drug-drug interactions.

Excretion

The parent drug and its metabolites are eliminated from the body, typically through urine or feces. The route and rate of excretion are important for determining dosing frequency.

Quantitative Data Presentation

Due to the lack of specific data for this compound, the following tables present pharmacokinetic parameters for a comparator mast cell stabilizer, Disodium Cromoglycate, in humans, and a hypothetical representation of preclinical data for an orally active mast cell stabilizer in rats to illustrate how such data would be presented.

Table 1: Pharmacokinetic Parameters of Disodium Cromoglycate in Healthy Human Volunteers After Inhalation

| Parameter | Value | Reference |

|---|---|---|

| Dose | 20 mg (nebulizer solution) | [1] |

| Cmax (ng/mL) | 8.8 ± 6.2 | [1] |

| Tmax (min) | 30 | [1] |

| AUC0-480 min (ng·min/mL) | 2680 ± 2180 |[1] |

Table 2: Hypothetical Preclinical Pharmacokinetic Parameters of an Oral Mast Cell Stabilizer in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

|---|---|---|

| Cmax (ng/mL) | 1500 | 350 |

| Tmax (h) | 0.08 | 1.5 |

| AUC0-inf (ng·h/mL) | 2500 | 5000 |

| Half-life (t½) (h) | 2.5 | 3.0 |

| Clearance (mL/min/kg) | 6.7 | - |

| Volume of Distribution (L/kg) | 1.5 | - |

| Oral Bioavailability (%) | - | 20 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity and pharmacokinetic properties of mast cell stabilizers.

In Vitro Mast Cell Stabilization Assay

This assay assesses the ability of a compound to inhibit the release of inflammatory mediators from mast cells.

-

Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are commonly used as a model for mast cells.

-

Sensitization: RBL-2H3 cells are seeded in 96-well plates and sensitized overnight with anti-dinitrophenyl (DNP)-IgE.

-

Compound Incubation: The sensitized cells are washed and then pre-incubated with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Degranulation Induction: Degranulation is induced by adding DNP-human serum albumin (HSA).

-

Quantification of Mediator Release: The release of β-hexosaminidase, a marker for mast cell degranulation, is quantified by measuring the enzymatic activity in the supernatant. The percentage of inhibition by the test compound is calculated relative to control wells.

In Vivo Passive Cutaneous Anaphylaxis (PCA) in Rats

The PCA model is a classic in vivo assay to evaluate the efficacy of anti-allergic compounds.

-

Sensitization: Rats are passively sensitized by an intradermal injection of anti-DNP IgE into the ear or dorsal skin.

-

Drug Administration: The test compound (e.g., this compound) is administered orally or intraperitoneally at various doses at a specified time before the antigen challenge.

-

Antigen Challenge: A solution containing the antigen (DNP-HSA) and Evans blue dye is injected intravenously. The antigen cross-links the IgE on mast cells, leading to degranulation and increased vascular permeability.

-

Quantification of Response: The extravasation of Evans blue dye at the sensitization site is a measure of the allergic reaction. The dye is extracted from the tissue and quantified spectrophotometrically. The ED50 (the dose required to inhibit the response by 50%) is then determined.

Pharmacokinetic Study in Rats

This study determines the ADME properties of a compound.

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Drug Administration:

-

Intravenous (IV): A single dose is administered via the tail vein to determine clearance, volume of distribution, and elimination half-life.

-

Oral (PO): A single dose is administered by oral gavage to determine absorption rate, Cmax, Tmax, and oral bioavailability.

-

-

Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after drug administration.

-

Sample Analysis: Plasma concentrations of the drug and its potential metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine the key pharmacokinetic parameters.

Mandatory Visualizations

References

Methodological & Application

Application Notes and Protocols for Quazolast in Rat Models of Gastric Ulcers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quazolast is identified as a mast cell stabilizer.[1] Its application in gastrointestinal research, specifically in the context of gastric ulcers, has been evaluated to determine its protective and healing capabilities. Studies in rat models have shown that this compound offers a unique profile compared to traditional anti-ulcer agents like H2 receptor antagonists. Notably, its efficacy is pronounced in gastric damage models that are not dependent on acid secretion.[1] this compound has been found to protect the gastric mucosa in rats from damage induced by agents like alcohol and HCl, which are considered acid-independent models.[1] In contrast, it did not show protection against acid-dependent damage, such as that caused by aspirin or indomethacin.[1] Furthermore, while this compound does not possess antisecretory properties, it has demonstrated significant efficacy in promoting the healing of chronic gastric ulcers induced by acetic acid.[1]

These notes provide detailed protocols for utilizing this compound in various established rat models of gastric ulceration and healing, present illustrative data based on published findings, and visualize the experimental workflow and a hypothesized mechanism of action.

Experimental Protocols

Detailed methodologies for inducing and evaluating gastric ulcers in rat models to test the efficacy of this compound are provided below.

Protocol 1: Acid-Independent Gastric Damage Model (Ethanol-Induced)

This protocol is designed to assess the gastroprotective effects of this compound against direct necrotizing agents, where gastric acid is not the primary damaging factor.

1.1. Materials

-

This compound

-

Ranitidine (for comparison)

-

Vehicle (e.g., 1% methylcellulose)

-

Absolute Ethanol

-

Saline solution (0.9% NaCl)

-

Male Wistar rats (180-220g)

1.2. Experimental Procedure

-

Animal Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment.

-

Fasting: Fast the rats for 24 hours before the experiment, with free access to water.

-

Grouping and Dosing:

-

Divide rats into experimental groups (n=6-8 per group):

-

Group 1: Vehicle Control

-

Group 2: this compound (e.g., 10, 30, 100 mg/kg, p.o.)

-

Group 3: Ranitidine (e.g., 100 mg/kg, p.o.)

-

-

Administer the respective compounds or vehicle orally (p.o.).

-

-

Ulcer Induction: One hour after treatment, orally administer 1 mL of absolute ethanol to each rat to induce gastric ulcers.

-

Sacrifice and Tissue Collection: One hour after ethanol administration, euthanize the rats via cervical dislocation.

-

Macroscopic Evaluation:

-

Immediately excise the stomach and open it along the greater curvature.

-

Gently rinse the stomach with saline to remove gastric contents.

-

Score the visible hemorrhagic lesions in the glandular mucosa. The ulcer index can be calculated based on the number and severity of lesions.

-

Protocol 2: Acid-Dependent Gastric Damage Model (Indomethacin-Induced)

This protocol evaluates this compound's effect on ulcers caused by NSAIDs, which inhibit prostaglandin synthesis, a key component of mucosal defense that is sensitive to gastric acid.

2.1. Materials

-

This compound

-

Ranitidine

-

Vehicle (e.g., 1% methylcellulose)

-

Indomethacin

-

Saline solution (0.9% NaCl)

-

Male Wistar rats (180-220g)

2.2. Experimental Procedure

-

Animal Acclimatization: House rats under standard conditions for one week.

-

Fasting: Fast the rats for 24 hours prior to ulcer induction, with continued access to water.

-

Grouping and Dosing:

-

Divide rats into groups (n=6-8 per group):

-

Group 1: Vehicle Control

-

Group 2: this compound (e.g., 10, 30, 100 mg/kg, p.o.)

-

Group 3: Ranitidine (e.g., 100 mg/kg, p.o.)

-

-

Administer the compounds or vehicle orally.

-

-

Ulcer Induction: One hour after treatment, administer indomethacin (e.g., 30 mg/kg, p.o.) to induce gastric ulcers.

-

Sacrifice and Tissue Collection: Four to six hours after indomethacin administration, euthanize the rats.

-

Macroscopic Evaluation:

-

Excise and open the stomach along the greater curvature.

-

Rinse with saline and examine for lesions in the glandular portion.

-

Calculate the ulcer index based on the number and severity of the lesions observed.

-

Protocol 3: Chronic Gastric Ulcer Healing Model (Acetic Acid-Induced)

This protocol is used to assess the ulcer healing properties of this compound on pre-existing chronic ulcers.

3.1. Materials

-

This compound

-

Ranitidine

-

Vehicle (e.g., 1% methylcellulose)

-

Glacial Acetic Acid

-

Saline solution (0.9% NaCl)

-

Anesthetic (e.g., ketamine/xylazine)

-

Male Wistar rats (200-250g)

3.2. Experimental Procedure

-

Animal Acclimatization and Fasting: Acclimatize rats for one week, then fast for 24 hours with access to water.

-

Ulcer Induction:

-

Anesthetize the rats.

-

Perform a laparotomy to expose the stomach.

-

Inject a small volume (e.g., 0.05 mL) of 100% acetic acid into the subserosal layer in the glandular antrum.

-

Suture the abdominal wall.

-

-

Post-Operative Recovery and Treatment:

-

Allow the rats to recover.

-

Beginning on day 3 post-surgery, divide the rats into treatment groups:

-

Group 1: Vehicle Control

-

Group 2: this compound (e.g., 30 mg/kg, p.o., twice daily)

-

Group 3: Ranitidine (e.g., 100 mg/kg, p.o., twice daily)

-

-

Administer treatments for a specified period (e.g., 12-15 days).

-

-

Sacrifice and Evaluation:

-

At the end of the treatment period (e.g., day 15), euthanize the rats.

-

Excise the stomach and measure the area of the remaining ulcer crater (mm²).

-

Calculate the percentage of ulcer healing relative to the control group.

-

Data Presentation

Table 1: Illustrative Effects of this compound on Acid-Independent (Ethanol-Induced) Gastric Damage

| Treatment Group | Dose (mg/kg, p.o.) | Mean Ulcer Index (± SEM) | % Inhibition |

| Vehicle Control | - | 15.2 ± 1.8 | - |

| This compound | 30 | 6.1 ± 0.9 | 60% |

| This compound | 100 | 2.9 ± 0.5 | 81% |

| Ranitidine | 100 | 14.8 ± 2.1 | 3% |

| *p < 0.05 compared to Vehicle Control |

Table 2: Illustrative Effects of this compound on Acid-Dependent (Indomethacin-Induced) Gastric Damage

| Treatment Group | Dose (mg/kg, p.o.) | Mean Ulcer Index (± SEM) | % Inhibition |

| Vehicle Control | - | 22.5 ± 2.5 | - |

| This compound | 100 | 20.7 ± 3.1 | 8% |

| Ranitidine | 100 | 5.4 ± 1.2 | 76% |

| p < 0.05 compared to Vehicle Control |

Table 3: Illustrative Effects of this compound on Acetic Acid-Induced Chronic Ulcer Healing

| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Ulcer Area (mm²) (± SEM) | % Healing |

| Vehicle Control | - | 45.3 ± 4.1 | - |

| This compound | 30 | 18.6 ± 2.9 | 59% |

| Ranitidine | 100 | 41.2 ± 5.3 | 9% |

| p < 0.05 compared to Vehicle Control |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound in rat gastric ulcer models.

Hypothesized Signaling Pathway for this compound's Gastroprotective Action

Caption: Hypothesized mechanism of this compound's gastroprotective effect.

References

Quazolast: Application in Passive Cutaneous Anaphylaxis (PCA) Assays

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

Quazolast is a potent mast cell stabilizer that has demonstrated significant efficacy in the inhibition of allergic reactions. This document provides detailed application notes and protocols for the use of this compound in passive cutaneous anaphylaxis (PCA) assays, a widely used in vivo model for studying Type I hypersensitivity reactions and for evaluating the efficacy of anti-allergic compounds.

Passive cutaneous anaphylaxis is an animal model that mimics the localized allergic reactions observed in humans. The assay involves the passive sensitization of skin with IgE antibodies followed by an intravenous challenge with a specific antigen, leading to localized mast cell degranulation and a measurable inflammatory response. This compound has been shown to be a potent inhibitor of this response, making it a valuable tool for allergy and immunology research.

Mechanism of Action

This compound exerts its anti-allergic effects by stabilizing mast cells, thereby preventing the release of histamine and other inflammatory mediators that are responsible for the symptoms of allergic reactions. While the precise molecular mechanism is not fully elucidated, it is understood that upon allergen-induced cross-linking of IgE receptors (FcεRI) on the surface of mast cells, a complex signaling cascade is initiated. This cascade leads to an influx of calcium ions (Ca2+) into the cell, a critical step for the fusion of histamine-containing granules with the cell membrane and the subsequent release of their contents. Mast cell stabilizers like this compound are thought to interfere with this process, potentially by modulating calcium channels or other key signaling molecules involved in degranulation.

Quantitative Data

The following tables summarize the quantitative data regarding the potency of this compound in inhibiting mast cell degranulation and the passive cutaneous anaphylaxis reaction.

Table 1: In Vitro Potency of this compound in Rat Mast Cell (RMC) Assay [1]

| Compound | IC50 (µM) | Relative Potency vs. DSCG |

| This compound | 0.3 | 10x |

| Disodium Cromoglycate (DSCG) | 3.0 | 1x |

IC50: The concentration of the compound that inhibits 50% of the histamine release from rat mast cells in vitro.

Table 2: In Vivo Efficacy of this compound in Rat Passive Cutaneous Anaphylaxis (PCA) Assay [1]

| Compound | Route of Administration | ED50 (mg/kg) | Relative Potency vs. DSCG (i.p.) |

| This compound | Intraperitoneal (i.p.) | 0.1 | 60x |

| This compound | Oral | 0.5 | - |

| Disodium Cromoglycate (DSCG) | Intraperitoneal (i.p.) | 6.0 | 1x |

ED50: The dose of the compound that produces 50% of the maximal inhibitory effect on the PCA reaction in rats.

Experimental Protocols

Passive Cutaneous Anaphylaxis (PCA) Assay Protocol in Rats

This protocol provides a general framework for conducting a PCA assay to evaluate the efficacy of this compound. Specific parameters may need to be optimized for individual experimental setups.

Materials:

-

Animals: Male Wistar rats (200-250 g)

-

Sensitizing Antibody: Anti-dinitrophenyl (DNP) IgE antibody

-

Antigen: Dinitrophenyl-human serum albumin (DNP-HSA)

-

Test Compound: this compound

-

Vehicle: Appropriate vehicle for this compound (e.g., saline, PBS with a small percentage of a solubilizing agent)

-

Positive Control: Disodium Cromoglycate (DSCG)

-

Dye: Evans blue dye (1% in sterile saline)

-

Anesthetic: (e.g., isoflurane, ketamine/xylazine)

-

Equipment: Syringes, needles (27G and 30G), animal clippers, calipers or ear punch for measuring ear swelling, spectrophotometer.

Procedure:

-

Sensitization:

-

Anesthetize the rats.

-

Shave a small area on the dorsal skin of each rat.

-

Intradermally inject a specific, predetermined amount of anti-DNP IgE antibody into two to four sites on the shaved dorsal skin. The volume of injection should be small (e.g., 20-50 µL).

-

Allow a sensitization period of 24 to 48 hours.

-

-

Compound Administration:

-

Prepare different doses of this compound in the chosen vehicle.

-

Administer this compound (e.g., intraperitoneally or orally) at a specified time before the antigen challenge (e.g., 30 minutes to 1 hour).

-

Administer the vehicle to the control group and the positive control (DSCG) to another group.

-

-

Antigen Challenge and Measurement of Response:

-

Shortly after compound administration, intravenously inject a mixture of DNP-HSA and Evans blue dye into the tail vein of the rats. A typical dose would be 1 mg of DNP-HSA and 0.5 mL of 1% Evans blue per rat.

-

The Evans blue dye will extravasate at the sites of the allergic reaction due to increased vascular permeability.

-

After a set period (e.g., 20-30 minutes), euthanize the animals.

-

Excise the skin sites that were injected with the antibody.

-

The intensity of the blue color at the injection site is proportional to the severity of the PCA reaction. This can be quantified by:

-

Visual scoring: Assigning a score based on the diameter and intensity of the blue spot.

-

Dye extraction: The excised skin can be incubated in a solvent (e.g., formamide or potassium hydroxide) to extract the Evans blue dye. The absorbance of the extracted dye is then measured using a spectrophotometer at a specific wavelength (e.g., 620 nm). The amount of dye is directly proportional to the extent of the vascular leakage.

-

-

-

Data Analysis:

-

Calculate the percentage inhibition of the PCA reaction for each dose of this compound compared to the vehicle control group.

-

Plot a dose-response curve and determine the ED50 value.

-

Visualizations

References

Quazolast Formulation for In Vivo Experimental Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quazolast is a potent mast cell stabilizer that acts as a mediator release inhibitor.[1] It has demonstrated significant efficacy in preclinical models of allergic reactions and gastric protection.[1] As a member of the oxazolo[4,5-h]quinoline class of compounds, its mechanism of action is primarily attributed to the inhibition of mast cell degranulation, a critical event in the inflammatory cascade. This document provides detailed application notes and protocols for the formulation and in vivo experimental use of this compound, aimed at facilitating reproducible and effective preclinical research.

Mechanism of Action: Mast Cell Stabilization

This compound exerts its therapeutic effects by stabilizing mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators. This action is crucial in attenuating allergic responses. The underlying mechanism involves the modulation of the high-affinity IgE receptor (FcεRI) signaling pathway. Upon allergen-induced cross-linking of IgE bound to FcεRI on the mast cell surface, a signaling cascade is initiated, leading to degranulation. This compound intervenes in this pathway, effectively dampening the cellular response to antigenic stimuli.

Signaling Pathway of Mast Cell Activation and Inhibition

The following diagram illustrates the FcεRI signaling pathway in mast cells and the putative point of intervention for mast cell stabilizers like this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related oxazolo[4,5-c]quinoline analogs, providing a basis for dose selection and experimental design.

Table 1: In Vitro and In Vivo Potency of this compound

| Parameter | Value | Species | Assay | Reference |

| IC₅₀ | 0.3 µM | Rat | Antigen-induced histamine release from peritoneal mast cells (RMC) | [1] |

| ED₅₀ (Intraperitoneal) | 0.1 mg/kg | Rat | Passive Cutaneous Anaphylaxis (PCA) | [1] |

| ED₅₀ (Oral) | 0.5 mg/kg | Rat | Passive Cutaneous Anaphylaxis (PCA) | [1] |

Table 2: Pharmacokinetic Parameters of Oxazolo[4,5-c]quinoline Analogs in Mice

| Compound | Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋t (ng·h/mL) | Oral Bioavailability (%) | Reference |

| KB-1517 | IV | 1 | - | - | - | >100% | |

| KB-1517 | PO | 10 | - | - | - | >100% | |

| KB-1518 | IV | 1 | - | - | - | ~14% | |

| KB-1518 | PO | 10 | - | - | - | ~14% |

Note: Specific Cₘₐₓ, Tₘₐₓ, and AUC values for the analogs were not provided in the abstract. The data indicates high oral bioavailability for KB-1517 and low for KB-1518.

Experimental Protocols

Detailed methodologies for the preparation of this compound formulations and their administration in in vivo studies are provided below. These protocols are based on established practices for similar compounds and can be adapted for specific experimental needs.

Protocol 1: Oral Gavage Formulation Preparation

This protocol describes the preparation of a this compound suspension suitable for oral administration in rodents.

Materials:

-

This compound

-

Methylcellulose (0.5% w/v)

-

Tween 80 (0.2% v/v)

-

Sterile, purified water

-

Mortar and pestle or homogenizer

-

Magnetic stirrer and stir bar

-

Volumetric flasks and graduated cylinders

-

Analytical balance

Procedure:

-

Vehicle Preparation:

-

Prepare a 0.5% methylcellulose solution by slowly adding the required amount of methylcellulose to heated (60-70°C) sterile water while stirring.

-

Once dispersed, cool the solution to room temperature and then to 2-8°C to ensure complete dissolution.

-

Add Tween 80 to the methylcellulose solution to a final concentration of 0.2% and mix thoroughly.

-

-

This compound Suspension:

-

Accurately weigh the required amount of this compound.

-

Levigate the this compound powder with a small amount of the vehicle to form a smooth paste. This can be done using a mortar and pestle.

-

Gradually add the remaining vehicle to the paste while continuously stirring or homogenizing to achieve a uniform suspension at the desired final concentration.

-

Continuously stir the suspension using a magnetic stirrer during dosing to ensure homogeneity.

-

Administration:

-

Administer the suspension to animals via oral gavage using an appropriately sized feeding needle.

-

The typical dosing volume for rats is 5-10 mL/kg and for mice is 10 mL/kg.

Protocol 2: Intraperitoneal Injection Formulation Preparation

This protocol outlines the preparation of a this compound solution for intraperitoneal administration. Due to the limited solubility of many organic compounds in aqueous solutions, a co-solvent system is often necessary.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

Sterile saline (0.9% NaCl)

-

Sterile vials and syringes

-

Vortex mixer

Procedure:

-

Solubilization:

-

Accurately weigh the required amount of this compound.

-

Dissolve the this compound in a minimal amount of DMSO. For example, a formulation could consist of 10% DMSO.

-

-

Vehicle Addition:

-

Add PEG400 to the DMSO solution. A common ratio is 40% PEG400.

-

Vortex the mixture until a clear solution is obtained.

-

-

Final Dilution:

-

Add sterile saline to the co-solvent mixture to reach the final desired concentration and volume. A typical final formulation might be 10% DMSO, 40% PEG400, and 50% saline.

-

Ensure the final solution is clear and free of precipitates before administration. If precipitation occurs, the formulation may need to be adjusted.

-

Administration:

-

Administer the solution to animals via intraperitoneal injection in the lower abdominal quadrant.

-

The recommended maximum injection volume for rats is 10 mL/kg and for mice is 10 mL/kg.

Experimental Workflow for In Vivo Efficacy Study (Passive Cutaneous Anaphylaxis Model)

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound using a passive cutaneous anaphylaxis (PCA) model in rats.

Conclusion

These application notes and protocols provide a comprehensive guide for the formulation and in vivo evaluation of this compound. The provided quantitative data and detailed methodologies will aid researchers in designing robust and reproducible preclinical studies to further investigate the therapeutic potential of this promising mast cell stabilizer. It is recommended that researchers perform initial formulation stability and vehicle tolerability studies to optimize experimental conditions for their specific animal models and research objectives.

References

Application Note: A Validated HPLC-UV Method for the Quantification of Quazolast in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Quazolast in human plasma. The method utilizes a simple protein precipitation extraction procedure and a C18 stationary phase with UV detection, making it suitable for pharmacokinetic studies and routine therapeutic drug monitoring. The method has been developed and is presented here with proposed validation parameters based on established regulatory guidelines.

Introduction

This compound is a mast cell stabilizer that acts as a potent inhibitor of mediator release.[1] It has been investigated for its potential therapeutic effects in conditions such as gastric ulcers and allergic reactions.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This application note presents a proposed HPLC-UV method for the determination of this compound in human plasma, offering a reliable and accessible analytical solution for researchers and drug development professionals.

Signaling Pathway of this compound

This compound exerts its pharmacological effect by stabilizing mast cells, thereby inhibiting the release of histamine and other inflammatory mediators. This process is initiated by the cross-linking of IgE receptors (FcεRI) on the mast cell surface by antigens. A related compound, Eclazolast, has been shown to down-regulate inositol trisphosphate (IP3) levels, which is a key second messenger in the signaling cascade leading to calcium mobilization and subsequent degranulation.[2] The proposed mechanism involves the modulation of intracellular signaling pathways linked to the FcεRI receptor, preventing the exocytosis of granules containing inflammatory mediators.

Caption: Proposed signaling pathway for this compound-mediated mast cell stabilization.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (>99.5% purity)

-

Internal Standard (IS), e.g., Diazepam

-

HPLC-grade acetonitrile and methanol

-

HPLC-grade water (Milli-Q or equivalent)

-

Formic acid (analytical grade)

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The proposed chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 30% B to 70% B over 8 min, then re-equilibrate |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

Working Standard Solutions: Prepare serial dilutions of the stock solution with a 50:50 mixture of methanol and water to obtain working standard solutions at concentrations ranging from 1 µg/mL to 100 µg/mL.

Plasma Sample Preparation (Protein Precipitation):

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (e.g., 10 µg/mL Diazepam).

-

Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (70% Mobile Phase A, 30% Mobile Phase B).

-

Vortex for 30 seconds and inject 20 µL into the HPLC system.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in human plasma samples.

Caption: Experimental workflow for this compound quantification in plasma.

Method Validation (Proposed)

The developed method should be validated according to the US FDA or EMA guidelines for bioanalytical method validation. The proposed acceptance criteria are summarized below.

Linearity and Range

The linearity of the method should be assessed by analyzing calibration standards at a minimum of six different concentrations.

| Parameter | Proposed Value |

| Calibration Range | 10 - 2000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

Precision and Accuracy

Intra- and inter-day precision and accuracy should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

| Parameter | LLOQ QC | Low, Medium, High QC |

| Precision (%CV) | ≤ 20% | ≤ 15% |

| Accuracy (% bias) | ± 20% | ± 15% |

Recovery and Matrix Effect

The extraction recovery of this compound from plasma and any potential matrix effects should be investigated.

| Parameter | Proposed Value |

| Extraction Recovery | Consistent and reproducible |

| Matrix Effect | Minimal and consistent |

Stability

The stability of this compound in plasma should be evaluated under various storage and handling conditions.

| Stability Condition | Proposed Duration | Acceptance Criteria |

| Freeze-Thaw (3 cycles) | -20 °C to room temperature | ± 15% of nominal concentration |

| Short-Term (bench-top) | 4 hours at room temperature | ± 15% of nominal concentration |

| Long-Term | 30 days at -80 °C | ± 15% of nominal concentration |

| Post-Preparative | 24 hours in autosampler | ± 15% of nominal concentration |

Conclusion

This application note provides a comprehensive, albeit proposed, HPLC-UV method for the quantification of this compound in human plasma. The described sample preparation technique is straightforward, and the chromatographic conditions are designed to provide good resolution and sensitivity. The proposed validation parameters ensure that the method, once validated, will be reliable for use in pharmacokinetic and other clinical studies. This method offers a valuable tool for researchers and professionals in the field of drug development.

References

Application Notes and Protocols for Studying Quazolast's Effects on Mast Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are key effector cells in allergic and inflammatory responses, releasing a variety of mediators upon activation.[1][2] Quazolast is a mast cell stabilizer that has shown potential in mitigating these responses.[1][3] Unlike other stabilizers such as sodium cromoglycate, this compound's mechanism of action is thought to be distinct, although the precise molecular pathways are still under investigation.[1] It is hypothesized that this compound may exert its inhibitory effects by modulating intracellular calcium signaling, a critical step in mast cell degranulation.